![molecular formula C21H20ClN3O B2681302 1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-42-3](/img/structure/B2681302.png)
1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, often involving the nitrogen atoms in the imidazole ring . The specific chemical reactions that “1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” can undergo are not specified in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary greatly depending on the specific compound . The specific physical and chemical properties of “1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” are not detailed in the available data.Scientific Research Applications
Synthesis and Chemical Reactivity
The compound 1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one showcases a range of applications in organic synthesis and chemical reactivity, particularly in the formation of complex heterocyclic structures. For instance, research by Katritzky et al. (2000) elucidates the novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, demonstrating the versatility of related compounds in generating diverse heterocyclic frameworks with potential for further functionalization. This work emphasizes the strategic use of synthon reactivity for constructing compounds with varied substituents, showcasing the compound's role in advancing synthetic methodologies (Katritzky et al., 2000).
Catalysis and Molecular Docking
Further extending the utility of this compound, research into PEPPSI type complexes introduces novel benzimidazolium-derived palladium complexes for potential use in catalysis and molecular docking studies. Serdaroğlu et al. (2021) synthesized and characterized several palladium complexes, exploring their global reactivity behavior and anticancer potential through quantum chemical parameters and molecular docking methods. This research highlights the compound's applicability in catalytic processes and its potential in the design of anticancer agents, contributing significantly to both the fields of chemistry and biochemistry (Serdaroğlu et al., 2021).
Antimicrobial Activity
On the biomedical front, the antimicrobial potential of related compounds has been explored through the synthesis of novel derivatives. Sharma et al. (2017) synthesized a series of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles, evaluating their in vitro antimicrobial activity against various pathogenic strains. The study identifies specific derivatives showing significant inhibitory activity, underscoring the therapeutic potential of compounds within this chemical family against microbial infections (Sharma et al., 2017).
Photoluminescent Properties
Additionally, the synthesis of coordination compounds based on imidazo[1,2-a]pyridine ligands reveals the exploration of photoluminescent properties for potential applications in material science. Li et al. (2018) synthesized new coordination polymers and complexes, investigating their crystal structures and photoluminescent behaviors. This line of research contributes to the development of luminescent materials with potential applications in sensors, optoelectronics, and lighting technologies (Li et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-2-10-24-14-16(12-20(24)26)21-23-18-8-3-4-9-19(18)25(21)13-15-6-5-7-17(22)11-15/h2-9,11,16H,1,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYTDSZSHVMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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